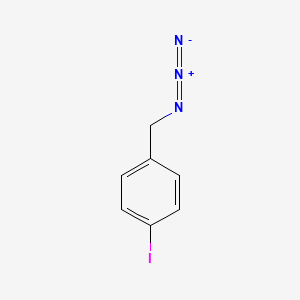

1-(Azidomethyl)-4-iodobenzene

Description

Overview of Azido (B1232118) and Iodo Functional Groups in Strategic Organic Synthesis

In the realm of organic chemistry, functional groups—specific groups of atoms within molecules—are pivotal as they dictate the characteristic chemical reactions of those molecules. wikipedia.org The azido and iodo groups are two such functional groups that offer distinct and powerful reactivities, making them highly valuable in the strategic design of synthetic pathways.

The azido group (-N₃) is a high-energy functional group comprised of three nitrogen atoms. baseclick.eu Despite its high energy, it exhibits remarkable stability under many reaction conditions and reacts selectively with only a few other functional groups, such as alkynes and phosphines. baseclick.eu This selective reactivity is the cornerstone of its utility. One of the most prominent reactions involving azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. wikipedia.org This reaction, particularly the copper-catalyzed version (CuAAC), is a prime example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. baseclick.euwikipedia.org The azide (B81097) group can also be readily reduced to a primary amine (-NH₂), making it a useful masked amine group in multi-step syntheses. wikipedia.orgmasterorganicchemistry.com This transformation can be achieved using various reducing agents, including lithium aluminum hydride or through catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com

The iodo group (-I) , a member of the halogen family, is an excellent leaving group in nucleophilic substitution reactions. wikipedia.orgfiveable.me The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which contributes to its high reactivity. wikipedia.org This property allows for the facile replacement of the iodine atom with a variety of other functional groups. fiveable.me Furthermore, aryl iodides are particularly important substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.org These reactions are fundamental for the formation of new carbon-carbon bonds, a critical step in the assembly of complex organic molecules. The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl, making aryl iodides the most reactive partners. wikipedia.org

Significance of Multifunctionalized Arenes as Synthetic Precursors

Multifunctionalized arenes, which are aromatic rings bearing two or more functional groups, are of paramount importance in organic synthesis. rsc.orgorganic-chemistry.org They serve as versatile platforms for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov The strategic placement of different functional groups on the aromatic core allows for sequential and selective chemical modifications. rwth-aachen.de

The value of multifunctionalized arenes like 1-(azidomethyl)-4-iodobenzene lies in the orthogonal reactivity of their functional groups. "Orthogonal reactivity" refers to the ability to address one functional group with a specific reagent or reaction condition without affecting the other. In the case of this compound, the azido group can participate in click chemistry or be reduced to an amine, while the iodo group can undergo various cross-coupling reactions or nucleophilic substitutions. smolecule.com This dual reactivity enables chemists to build molecular complexity in a controlled and stepwise manner, a key principle in modern synthetic strategy. rwth-aachen.de

Historical Development of Synthetic Methodologies Involving Aryl Azides and Halides

The chemistry of aryl azides and aryl halides has a rich history, with foundational discoveries dating back to the 19th century.

The first organic azide, phenyl azide, was synthesized by Peter Griess in 1864. wikipedia.org A common classical method for preparing aryl azides involves the diazotization of anilines (aromatic amines) to form aryl diazonium salts, which are then treated with sodium azide to introduce the azido group. wikipedia.orgbenthamdirect.com While effective, this method often requires harsh acidic conditions and low temperatures. benthamdirect.com Over the years, research has focused on developing milder and more efficient methods for aryl azide synthesis. benthamdirect.com The discovery of "click chemistry" in the early 2000s dramatically increased the interest in and applications of organic azides. wikipedia.org

The synthesis of aryl halides has also evolved significantly. Early methods often involved direct halogenation of aromatic compounds, which could sometimes lack regioselectivity. The Sandmeyer reaction, discovered in 1884, provided a reliable method to convert aryl diazonium salts into aryl halides. More recent advancements have focused on transition-metal-catalyzed reactions. For instance, the palladium-catalyzed Buchwald-Hartwig amination, developed in the 1990s, revolutionized the synthesis of arylamines from aryl halides. acs.org Similarly, significant progress has been made in the copper- and palladium-catalyzed synthesis of phenols and aryl thiols from aryl halides. beilstein-journals.org The development of these modern coupling reactions has greatly expanded the toolkit for functionalizing aryl halides. acs.org

Interdisciplinary Relevance of this compound in Contemporary Chemical Research

The unique combination of an azide and an iodo group in this compound makes it a valuable tool in various interdisciplinary fields of chemical research.

Medicinal Chemistry and Pharmaceutical Development : The ability to participate in click chemistry makes this compound and its derivatives useful for synthesizing potential pharmaceutical compounds. smolecule.com Triazoles, which can be readily formed from the azide group, are a class of heterocyclic compounds with a wide range of biological activities. smolecule.com The compound can also be used to attach therapeutic agents to targeting molecules for applications like targeted drug delivery.

Materials Science : The click chemistry reactivity of the azido group is employed in the creation of new polymers and advanced materials with tailored properties. smolecule.com For example, 1,4-disubstituted 1,2,3-triazoles synthesized using this compound have shown potential as corrosion inhibitors. nih.govresearchgate.net

Chemical Biology and Proteomics : Aryl azides are used in chemical biology for applications like photoaffinity labeling and protein labeling in living cells. benthamdirect.comsioc.ac.cn The azide group can be activated by light to form a highly reactive nitrene intermediate that can label proteins. sioc.ac.cn The dual functionality of this compound could allow for subsequent modifications via the iodo group after a biological labeling event. The presence of the heavy iodine atom can also influence the photochemical properties of the azide group. sioc.ac.cnrsc.org

Organic Synthesis and Catalysis : As a bifunctional building block, this compound is a valuable intermediate for the synthesis of a wide array of complex organic molecules. smolecule.com The orthogonal reactivity of its two functional groups allows for its use in multi-step synthetic sequences and in the development of new catalytic processes.

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOUPLLWWNGDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azidomethyl 4 Iodobenzene and Key Precursors

Classical Preparative Routes to 1-(Azidomethyl)-4-iodobenzene

Traditional methods for the synthesis of this compound typically rely on the nucleophilic substitution of a corresponding benzyl (B1604629) halide with an azide (B81097) source. These routes can be categorized into two main strategies: in situ generation and sequential halogenation-azidation.

In Situ Generation Strategies from Corresponding Benzyl Halides

A common and efficient approach involves the in situ generation of the benzyl azide from a suitable benzyl halide precursor, such as 1-(bromomethyl)-4-iodobenzene or 1-(chloromethyl)-4-iodobenzene. researchgate.netmdpi.commdpi.comresearchgate.net This one-pot methodology is often employed in the context of subsequent reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." researchgate.netmdpi.com

In a typical procedure, the benzyl halide is reacted with sodium azide in a suitable solvent system. researchgate.netmdpi.com The resulting this compound is then directly utilized in the next synthetic step without isolation. This strategy is advantageous as it minimizes handling of the potentially hazardous organic azide. For instance, research has demonstrated the successful synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting in situ generated this compound with various alkynes. researchgate.netmdpi.commdpi.com

| Starting Material | Reagents | Key Feature | Application |

| 1-(bromomethyl)-4-iodobenzene | Sodium azide | In situ generation | Synthesis of 1,2,3-triazoles researchgate.netmdpi.com |

| 1-(chloromethyl)-4-iodobenzene | Sodium azide | In situ generation | Synthesis of 1,2,3-triazoles researchgate.netmdpi.com |

Sequential Benzylic Halogenation and Azide Displacement Procedures

An alternative classical route involves a two-step process: the initial halogenation of a suitable precursor followed by the displacement of the halide with an azide. A common starting material for this sequence is 4-iodotoluene. The benzylic position is first halogenated, typically using N-bromosuccinimide (NBS) or a similar reagent, to yield 1-(bromomethyl)-4-iodobenzene.

In the subsequent step, the benzylic bromide is treated with an azide salt, most commonly sodium azide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). scielo.br This nucleophilic substitution reaction yields the desired this compound. scielo.br A similar approach can be taken starting from 1-(chloromethyl)-4-iodobenzene. While this method requires the isolation of the intermediate benzyl halide, it allows for purification at an intermediate stage, which can be beneficial for achieving high purity of the final product.

Advanced and High-Efficiency Synthetic Approaches to this compound

More recent synthetic developments have focused on improving the efficiency and safety of preparing this compound, including the development of transition-metal-free methods and strategies involving functional group interconversions.

Transition-Metal-Free Azide Insertion Methodologies

Recent advancements have led to the development of transition-metal-free methods for the synthesis of benzylic azides. nih.govresearchgate.net One such approach involves the reaction of N-triftosylhydrazones with a non-metallic azide source like trimethylsilyl (B98337) azide (TMSN₃). nih.gov This method offers high efficiency and excellent functional group tolerance under mild conditions. nih.gov While not explicitly detailed for this compound in the provided context, this methodology presents a promising and potentially safer alternative to traditional routes that may involve heavy metals.

Functional Group Interconversions and Orthogonal Synthesis of the Iodo- and Azido-Moieties

The synthesis of this compound can also be achieved through carefully planned functional group interconversions. This allows for the separate and controlled introduction of the iodo and azidomethyl functionalities. For example, a synthetic strategy could begin with a precursor already containing either the iodo or the azidomethyl group, with the other functionality being introduced later in the synthesis.

One potential route involves the diazotization of 4-iodobenzylamine (B181653) followed by a Sandmeyer-type reaction, although this specific transformation is not explicitly detailed in the provided search results. Another strategy could involve the reduction of a corresponding aldehyde or carboxylic acid to the alcohol, followed by conversion to the azide. For instance, the reduction of an ester with diisobutylaluminum hydride (DIBAL-H) followed by treatment with diphenylphosphoryl azide (DPPA) has been used to generate an azidomethyl group in a related synthesis. mdpi.com

The synthesis of a novel bench-stable azidomethylene-substituted arylboronate ester has been reported, highlighting the utility of bifunctional building blocks in complex syntheses. bath.ac.uk This suggests the possibility of synthesizing this compound from a boronic acid precursor through a halogenation reaction.

Exploration of Stereoselective Synthetic Pathways for Related Chiral Analogues

While the synthesis of the achiral this compound is the primary focus, the development of stereoselective pathways for related chiral analogues is an important area of research. ethz.ch Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch This can be achieved through several strategies, including the use of a chiral pool of starting materials, chiral auxiliaries, or enantioselective catalysis. ethz.ch

For instance, a chiral alcohol could be converted to a chiral azide via a Mitsunobu reaction with an azide source. vanderbilt.edu Iron(III) chloride has been shown to be an efficient catalyst for the stereoselective synthesis of glycosyl azides, demonstrating the potential for metal-catalyzed stereoselective azidation reactions. researchgate.net Although specific examples for the direct stereoselective synthesis of chiral analogues of this compound are not provided, these general principles of asymmetric synthesis would be applicable.

Synthetic Challenges and Process Optimization in the Preparation of this compound

The synthesis of this compound, while conceptually straightforward, presents several challenges related to safety, reagent stability, and reaction efficiency. Process optimization strategies are therefore crucial for its successful preparation.

Synthetic Challenges

A primary challenge is the hazardous nature of the reagents and product. Sodium azide is highly toxic and can form explosive heavy metal azides; it also generates the explosive and toxic hydrazoic acid (HN₃) in the presence of acid. scielo.brclockss.org The organic azide product itself can be thermally unstable and potentially explosive, necessitating careful handling and temperature control during its synthesis and storage. clockss.orgacs.org Studies on related azido (B1232118) compounds highlight the high thermal potential hazard associated with this class of molecules. acs.org

Another significant challenge is the stability of the isolated this compound. The frequent use of in situ generation for subsequent reactions suggests that the purified compound may have limited long-term stability, making its isolation, purification, and storage problematic. mdpi.comresearchgate.net This approach minimizes the handling of the potentially hazardous azide intermediate.

Finally, purification of the final product often requires column chromatography to separate it from unreacted starting materials and byproducts, which can be a time-consuming step and may lead to yield loss. scielo.br

Process Optimization

Several strategies are employed to overcome these challenges and optimize the synthesis.

The choice of precursor and its leaving group is a key aspect of optimization. Benzyl bromides are generally more reactive than the corresponding chlorides, which can lead to shorter reaction times or milder conditions. The use of highly reactive sulfonate ester intermediates, like mesylates, derived from the corresponding alcohol, can also lead to high conversion rates under mild conditions. scielo.br

Optimization of reaction parameters is also critical. For the in situ generation and subsequent click reaction, establishing optimal conditions involves careful selection of the copper catalyst source (e.g., Cu(OAc)₂·H₂O or CuI), ligands (e.g., 1,10-phenanthroline), reducing agents (e.g., sodium L-ascorbate to generate Cu(I) in situ), and solvent systems (e.g., ethanol/water mixtures). mdpi.com These factors can significantly influence reaction rates and yields.

The table below outlines the synthetic challenges and corresponding optimization strategies.

| Challenge | Description | Optimization Strategy |

| Reagent & Product Hazard | Use of toxic and potentially explosive sodium azide and formation of an energetic organic azide product. clockss.orgacs.org | Careful handling procedures; use of in situ generation to avoid isolation and accumulation of the azide product. mdpi.com |

| Intermediate Stability | The isolated this compound may have limited stability, complicating storage and handling. | Preference for one-pot syntheses where the azide is generated and consumed in the same reaction vessel. researchgate.netresearchgate.net |

| Reaction Efficiency | Incomplete reactions or formation of side products can lower the yield. | Selection of a highly reactive precursor (e.g., benzyl bromide or mesylate); optimization of reaction conditions (catalyst, solvent, temperature). mdpi.comscielo.br |

| Purification | The need for chromatographic methods to obtain a pure product can be inefficient for large-scale synthesis. scielo.br | Developing one-pot procedures that yield a clean product, minimizing the need for extensive purification; use of recrystallization where possible. |

Reactivity Profiles and Mechanistic Investigations of 1 Azidomethyl 4 Iodobenzene

Reactivity of the Azidomethyl Moiety in Cycloaddition and Ligation Chemistry

The azidomethyl group (-CH₂N₃) is a key functional group in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form no byproducts. nih.govmdpi.com This moiety's reactivity is central to the utility of 1-(azidomethyl)-4-iodobenzene in creating complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound as a Core Substrate

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, transforming organic azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles. nih.gov In contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version is highly regioselective and proceeds under mild conditions. nih.govmdpi.com

This compound is extensively used as a substrate in CuAAC reactions. smolecule.com Its participation allows for the straightforward synthesis of 1,4-disubstituted triazoles, which are valuable scaffolds in medicinal chemistry and materials science. smolecule.com For instance, research has demonstrated the synthesis of various 1,4-disubstituted 1,2,3-triazoles by reacting this compound, often generated in situ from the corresponding benzyl (B1604629) halide and sodium azide (B81097), with alkynes like dipropargyl uracil (B121893) or dipropargyl thymine. researchgate.netsemanticscholar.orgmdpi.comresearchgate.netresearchgate.net These reactions have been optimized to establish conventional click chemistry conditions. researchgate.netmdpi.comresearchgate.netresearchgate.net

The resulting triazole derivatives have shown practical applications, such as acting as corrosion inhibitors. The para-substitution pattern of this compound is often preferred for such applications over its ortho-isomer, 1-(azidomethyl)-2-iodobenzene, as the latter can exhibit steric hindrance that may slow down the cycloaddition reaction.

A variety of copper sources can be employed as catalysts for this transformation, including copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, and copper(I) iodide. scielo.br The reaction is compatible with a range of solvents, including aqueous systems, and can often be performed at room temperature. scielo.br

Table 1: Examples of CuAAC Reactions with this compound

| Alkyne Substrate | Catalyst System | Product Type | Reference |

| Dipropargyl uracil | Cu(OAc)₂·H₂O, 1,10-phenanthroline, Sodium L-ascorbate | Bis-triazole derivative of uracil | mdpi.com |

| Dipropargyl thymine | Cu(OAc)₂·H₂O, 1,10-phenanthroline, Sodium L-ascorbate | Bis-triazole derivative of thymine | researchgate.net |

| Pent-4-yn-1-ol | CuSO₄·5H₂O, Sodium ascorbate | Halogenated benzyl-substituted triazole | scielo.br |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Related Bioorthogonal Transformations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that relies on the high ring strain of cyclic alkynes, such as cyclooctynes, to drive the reaction forward. magtech.com.cnd-nb.info This bioorthogonal reaction is particularly valuable for applications in biological systems where the cytotoxicity of copper catalysts is a concern. d-nb.infonih.gov

While the primary focus of the provided information is on CuAAC, the azidomethyl group of this compound is inherently suitable for participating in SPAAC reactions. uga.educlockss.org The reaction of an organic azide with a strained cycloalkyne is a spontaneous process that is highly efficient and produces a stable triazole product. d-nb.info The rate of SPAAC can be influenced by the structure of both the cycloalkyne and the azide. d-nb.info For example, electron-withdrawing groups on an aryl azide can accelerate the reaction with certain cycloalkynes. d-nb.info

The ability of the azide moiety to undergo bioorthogonal transformations like SPAAC makes this compound a potentially useful tool for applications such as cellular imaging and targeted drug delivery, where covalent ligation to biomolecules is desired. nih.gov

Other Azide-Based Reactivity, Including Nitrene Formation Pathways and Reduction Chemistry

Beyond cycloadditions, the azide group in this compound can undergo other important transformations.

Reduction to Amines: The azide group is readily reduced to a primary amine. smolecule.com This transformation is a fundamental process in organic synthesis, providing access to aminomethyl-functionalized aromatic compounds. Common reducing agents for this purpose include lithium aluminum hydride. smolecule.com

Nitrene Formation: Organic azides can serve as precursors to highly reactive nitrene intermediates upon heating or photoirradiation. clockss.orgresearchgate.net These nitrenes can then participate in a variety of reactions, including C-H amination, aziridination, and sulfimidation. researchgate.net While the direct formation of a nitrene from this compound is not explicitly detailed in the provided results, it represents a potential pathway for further functionalization. The decomposition of azides to form nitrenes can be facilitated by Lewis acids or low-valent transition metal complexes. researchgate.net

Reactivity of the Iodoarene Moiety in Metal-Catalyzed Transformations

The iodoarene functionality of this compound offers a second, orthogonal site for chemical modification, primarily through metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is relatively weak, making it susceptible to oxidative addition to low-valent metal centers, a key step in many catalytic cycles. researchgate.netrsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) at the Aryl Iodide Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The iodoarene group of this compound is an excellent substrate for these transformations, allowing for the introduction of a wide variety of substituents at the para-position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. It is a widely used method for the synthesis of biaryls and has found numerous applications in the pharmaceutical industry. researchgate.netacs.org The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biphenyl (B1667301) derivative, while preserving the azidomethyl group for subsequent reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This provides a direct method to introduce an alkyne functionality onto the benzene (B151609) ring of this compound. This subsequent product, containing both an azide and an alkyne, could then be used in intramolecular or intermolecular cycloaddition reactions.

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. This allows for the formation of substituted alkenes.

The successful execution of these cross-coupling reactions often requires careful selection of the palladium catalyst, ligands, and reaction conditions to ensure compatibility with the azide functionality. In some cases, sequential reactions are performed, where the iodoarene is first modified via a cross-coupling reaction, followed by a "click" reaction at the azide position.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Linkage | Potential Product Class |

| Suzuki-Miyaura | Arylboronic acid | C-C (Aryl-Aryl) | Biphenyl derivatives |

| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | Arylalkynes |

| Heck | Alkene | C-C (Aryl-Alkenyl) | Substituted styrenes |

| Buchwald-Hartwig | Amine | C-N | Arylamines |

| Stille | Organotin compound | C-C (Aryl-Aryl/Alkenyl) | Biaryls, styrenes |

C-X Bond Activation and Functionalization Strategies

The activation of the carbon-iodine (C-I) bond is the initial and crucial step in the aforementioned palladium-catalyzed cross-coupling reactions. nih.gov This activation typically proceeds via an oxidative addition mechanism to a low-valent palladium(0) species, forming a palladium(II) intermediate. uwindsor.ca

Beyond palladium, other transition metals can also mediate the activation of the C-I bond. For example, copper-catalyzed reactions can be used to form C-S bonds. In one study, a copper-catalyzed intermolecular C-S coupling/cyclization tandem process was developed for the synthesis of benzo-fused thiacycles starting from (2-iodophenyl)methanamine. conicet.gov.ar While this example uses the ortho-isomer, it highlights the potential for copper-catalyzed functionalization of the iodoarene moiety.

Furthermore, radical intermediates can be generated from C-I bond activation, which can then participate in various cyclization or coupling reactions. The reactivity of these intermediates can sometimes lead to side products, particularly in reactions involving azides. Careful control of reaction conditions, such as the choice of catalyst and ligands, is therefore essential to favor the desired transformation.

Hypervalent Iodine Chemistry Involving the Iodoaryl Scaffold

The iodoaryl moiety of this compound serves as a versatile scaffold for accessing hypervalent iodine chemistry. Aryl iodides are common precursors for the synthesis of organo-λ3-iodanes (aryl-I(III) compounds) and organo-λ5-iodanes (aryl-I(V) compounds). princeton.edu The foundation of this chemistry lies in the oxidation of the iodine(I) center to a higher oxidation state, typically achieved using peracids or other strong oxidizing agents. scispace.com This transformation dramatically alters the reactivity of the iodine atom, converting it from a simple halide into a potent electrophilic center and an excellent leaving group. princeton.edu

The general structure of the most common hypervalent iodine reagents derived from aryl iodides is ArIL₂, where 'L' represents an anionic ligand (e.g., acetate, trifluoroacetate, or tosylate). princeton.edu The preparation of these reagents often requires an excess of an oxidizing agent, though more sustainable electrochemical methods involving the anodic oxidation of the aryl iodide are also being developed. scispace.com

The reactivity of these hypervalent iodine species is driven by two primary factors: the electrophilicity of the iodine(III) center, which makes it susceptible to nucleophilic attack, and the superb leaving group ability of the reduced iodobenzene (B50100) moiety upon reductive elimination. princeton.edu This reactivity enables a wide array of chemical transformations, including oxidation of alcohols and phenols, functionalization of carbonyl compounds, and the arylation of various nucleophiles. princeton.eduresearchgate.net While specific studies detailing the synthesis of hypervalent iodine reagents directly from this compound are not prevalent, the principles of iodoarene activation are broadly applicable. The presence of the azidomethyl group would require careful selection of reaction conditions to avoid its undesired participation.

Table 1: Representative Transformations Enabled by Hypervalent Iodine Reagents Derived from Aryl Iodides

| Transformation Type | Reagent Class | Typical Oxidant | Description |

|---|---|---|---|

| Oxidative Functionalization | ArI(OAc)₂ | Peracetic acid | Oxidizes alcohols to aldehydes/ketones. princeton.edubeilstein-journals.org |

| Arylation Reactions | [Ar₂I]⁺X⁻ | Oxone, H₂SO₄ | Transfers an aryl group to nucleophiles. beilstein-journals.org |

| Azidation | ArI(N₃)₂ (in situ) | TMSN₃, oxidant | Transfers an azide group to a substrate. acs.orgresearchgate.net |

| Electrophilic Fluorination | ArIF₂ | HF | Used as a fluorinating agent. |

| Cyanation | Cyanobenziodoxoles | - | Delivers a cyanide group to various substrates. princeton.edu |

Chemoselective and Orthogonal Reactions Exhibiting Dual Functionality

This compound is a classic example of a bifunctional organic compound, possessing two distinct and chemically addressable functional groups: the azidomethyl group and the iodo group. google.combowen.edu.ng This dual functionality allows for its participation in chemoselective and orthogonal synthetic strategies, enabling the construction of complex molecules in a stepwise and controlled manner. researchgate.net

The azidomethyl group is primarily utilized in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". clockss.org This reaction is highly efficient and specific, allowing the azide to react with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring, even in the presence of many other functional groups. mdpi.comresearchgate.netresearchgate.net

Conversely, the carbon-iodine bond is a well-established handle for transition metal-catalyzed cross-coupling reactions. It readily participates in transformations such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, which form new carbon-carbon or carbon-heteroatom bonds. bath.ac.uk

The chemical environments required for these two reaction types are sufficiently different, allowing for an orthogonal reaction sequence. It is possible to first perform the CuAAC reaction on the azide moiety while leaving the iodo group untouched. Subsequently, the iodo group on the newly formed triazole product can be subjected to a palladium-catalyzed cross-coupling reaction. bath.ac.uk This stepwise approach provides a powerful route to highly functionalized molecules.

Table 2: Orthogonal Reactivity of this compound

| Step | Reaction Type | Functional Group | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|---|---|

| 1 | CuAAC Click Chemistry | -CH₂N₃ | Terminal Alkyne, CuSO₄·5H₂O, Sodium Ascorbate | 1-((4-Iodobenzyl))-1H-1,2,3-triazole derivative | bath.ac.ukresearchgate.net |

| 2 | Suzuki Cross-Coupling | -I | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 1-((4'-Substituted-[1,1'-biphenyl]-4-yl)methyl)-1H-1,2,3-triazole | bath.ac.uk |

Mechanistic Studies of Reaction Pathways Involving this compound

The mechanistic pathways for the reactions of this compound are well-understood within the broader context of their respective reaction classes.

Mechanism of the Azide Reaction (CuAAC): The reaction of the azidomethyl group follows the Huisgen 1,3-dipolar cycloaddition mechanism, which is significantly accelerated by a copper(I) catalyst. unibo.it The currently accepted mechanism involves the following key steps:

Formation of a copper(I) acetylide from the terminal alkyne partner.

Coordination of the copper acetylide to the azide group of this compound.

This coordination lowers the activation energy for the subsequent cyclization.

A six-membered copper(III) metallacycle intermediate is formed.

This intermediate undergoes reductive elimination to release the triazole product and regenerate the copper(I) catalyst, completing the catalytic cycle.

Mechanism of the Iodoarene Reaction (e.g., Suzuki Coupling): The Suzuki coupling reaction involving the iodoaryl group proceeds via a well-established palladium-catalyzed cycle:

Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl iodide (the C-I bond of the substrate), inserting itself into the bond to form a square planar Pd(II) intermediate.

Transmetalation: The organoborane reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the iodide ligand.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Mechanistic Considerations in Hypervalent Iodine Chemistry: Should the iodo- group be converted to a hypervalent iodine(III) species, the reaction mechanism would shift significantly. For instance, in reactions involving the transfer of a ligand from the iodine, the pathway often involves reductive elimination from the I(III) center. princeton.edu In some azidation reactions mediated by hypervalent iodine reagents, a radical pathway has been suggested, proceeding through the formation of an azidyl radical (N₃•). acs.org Control experiments using radical inhibitors like TEMPO have been used to confirm the presence of free-radical intermediates in such transformations. researchgate.netacs.org A plausible mechanism for a hypothetical hypervalent iodine-mediated reaction would involve the initial formation of an ArI(X)N₃ species, which could then proceed via either ligand coupling or a single-electron transfer (SET) process to generate radical intermediates.

Strategic Applications of 1 Azidomethyl 4 Iodobenzene in Advanced Chemical Synthesis

1-(Azidomethyl)-4-iodobenzene as a Versatile Molecular Building Block and Click Synthon

This compound serves as a highly versatile intermediate and building block in organic synthesis due to its unique combination of reactive functional groups. smolecule.com The presence of both an azide (B81097) and an iodo group on the same aromatic scaffold allows for sequential or one-pot reactions, providing a streamlined pathway to complex molecular targets. Organic azides are recognized as versatile components in synthetic chemistry, chemical biology, and materials science. acs.orgacs.org

The primary utility of the azidomethyl group lies in its participation in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). smolecule.comacs.org This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions, leading to the formation of stable 1,4-disubstituted 1,2,3-triazole rings. smolecule.comacs.org Triazoles are important heterocyclic compounds with broad applications in medicinal chemistry and materials science. smolecule.com

Simultaneously, the iodine atom on the benzene (B151609) ring acts as a versatile handle for a different set of chemical transformations. It can be readily substituted by various nucleophiles or participate in a range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.com This orthogonal reactivity enables the introduction of diverse functionalities at the para-position of the benzene ring, independently of the azide group's reactions. The synthesis of this compound itself is typically achieved from 1-(bromomethyl)-4-iodobenzene through a reaction with sodium azide in a solvent like DMF. rsc.org

Table 1: Reactive Properties of this compound

| Functional Group | Type of Reaction | Product | Significance |

| Azidomethyl (-CH₂N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-Triazole | Forms stable heterocyclic linkers, central to click chemistry applications. smolecule.comacs.org |

| Azidomethyl (-CH₂N₃) | Reduction | Primary Amine (-CH₂NH₂) | Can be converted to an amine group using reducing agents like lithium aluminum hydride. smolecule.com |

| Iodo (-I) | Nucleophilic Aromatic Substitution | Various substituted benzenes | The iodine atom can be replaced by nucleophiles such as amines or thiols. smolecule.com |

| Iodo (-I) | Metal-Catalyzed Cross-Coupling (e.g., Suzuki) | Biphenyl (B1667301) derivatives and other complex structures | Allows for the formation of carbon-carbon or carbon-heteroatom bonds. mdpi.com |

Construction of Complex Heterocyclic Systems and Novel Molecular Architectures

The dual reactivity of this compound is extensively exploited in the construction of complex heterocyclic systems and novel molecular architectures. The most prominent application is the synthesis of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction. researchgate.netmdpi.comresearchgate.net This "click" reaction provides a reliable method for covalently linking the 4-iodobenzyl moiety to a wide variety of alkyne-containing molecules. acs.org

For instance, researchers have synthesized a series of 1,4-disubstituted 1,2,3-triazoles by reacting this compound (often generated in situ) with molecules like dipropargyl uracil (B121893) or dipropargyl thymine. researchgate.netmdpi.com These reactions are typically catalyzed by a copper(I) source, such as copper sulfate (B86663) and a reducing agent like sodium ascorbate, in a suitable solvent system. researchgate.net The resulting triazole products incorporate the iodophenyl group, which remains available for further functionalization, enabling the creation of more elaborate structures.

The versatility of this building block allows for the synthesis of diverse heterocyclic frameworks. While triazoles are the most common, the reactive handles on this compound can be used in tandem or sequentially to build other ring systems. For example, the iodo group can be used in transition-metal-catalyzed annulation reactions to form fused ring systems, while the azide can participate in other types of cycloadditions or be reduced to an amine for subsequent condensation reactions. smolecule.com This strategic combination of reactions opens pathways to unique molecular scaffolds that are of interest in medicinal chemistry and materials science. mdpi.com

Table 2: Examples of Heterocyclic Systems Synthesized Using this compound

| Reactant(s) | Reaction Type | Resulting Heterocyclic System | Catalyst/Conditions | Reference(s) |

| This compound and Dipropargyl Uracil | CuAAC (Click Chemistry) | 1,4-Disubstituted 1,2,3-Triazole | CuSO₄·5H₂O, Sodium Ascorbate | researchgate.net, mdpi.com |

| This compound and Dipropargyl Thymine | CuAAC (Click Chemistry) | 1,4-Disubstituted 1,2,3-Triazole | CuSO₄·5H₂O, Sodium Ascorbate | researchgate.net, mdpi.com |

| This compound and Phenylacetylene | CuAAC (Click Chemistry) | 1-(4-Iodobenzyl)-4-phenyl-1H-1,2,3-triazole | Copper(I) source | smolecule.com, acs.org |

Role in the Synthesis of Multifunctional Scaffolds and Chemical Libraries

The orthogonal reactivity of this compound makes it an ideal component for the synthesis of multifunctional molecular scaffolds and the generation of chemical libraries. mdpi.com Scaffolds are core molecular structures that can be systematically derivatized with various building blocks to create a large collection of related compounds, or a chemical library. mdpi.com

The strategy involves using the two distinct reactive sites of this compound to attach different molecular fragments. For example, the azide group can be used for "clicking" onto an alkyne-functionalized solid support or a core molecule. Subsequently, the iodo group can be subjected to a variety of cross-coupling reactions to introduce another set of diverse substituents. This approach allows for the late-stage diversification of molecules, which is a highly efficient strategy in drug discovery and materials science. mdpi.com

By systematically varying the alkyne partner in the click reaction and the boronic acid (in Suzuki coupling) or other coupling partners for the iodo group, chemists can rapidly generate a large library of compounds from a single, versatile starting scaffold. This method has been employed to create libraries of potential bioactive molecules and functional materials. The ability to construct these complex molecules with precise control over the placement of each substituent is a key advantage offered by this bifunctional reagent. google.com

Table 3: Strategy for Multifunctional Scaffold Synthesis

| Step | Reactive Site Utilized | Reaction | Purpose |

| 1 | Azidomethyl (-CH₂N₃) | CuAAC (Click Chemistry) | Covalently attach the scaffold to a core molecule, polymer, or surface. |

| 2 | Iodo (-I) | Metal-Catalyzed Cross-Coupling | Introduce a second, diverse functional group for tuning properties or adding another biological targeting moiety. |

Applications in Radiochemical Synthesis and Radiolabeling of Advanced Chemical Probes

A significant application of this compound is in the field of radiochemistry, particularly for the synthesis of radiolabeled probes for Positron Emission Tomography (PET). google.comnih.gov The strategy involves replacing the iodine atom with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), which has a half-life of approximately 110 minutes. google.com

The resulting synthon, [¹⁸F]1-(azidomethyl)-4-fluorobenzene ([¹⁸F]FBA), is a valuable tool for radiolabeling biomolecules. nih.gov The azide group on [¹⁸F]FBA allows it to be efficiently "clicked" onto alkyne-modified peptides, proteins, or other molecules of biological interest under mild, bio-orthogonal conditions. nih.govfrontiersin.org This two-step approach (radiolabeling the synthon, followed by conjugation) is often more practical than directly radiolabeling a large, sensitive biomolecule.

The synthesis of the ¹⁸F-labeled synthon has been significantly improved through the use of diaryliodonium salt precursors. nih.gov These precursors react readily with no-carrier-added [¹⁸F]fluoride ion to produce the desired ¹⁸F-fluorobenzenes in useful radiochemical yields (RCYs) and under simplified conditions, sometimes even in the presence of water. nih.gov This advancement makes the production of these crucial PET imaging agents more practical and efficient for clinical and research applications. google.comnih.gov An iodonium (B1229267) salt has also been developed as a precursor for synthesizing [¹²⁵I]-1-(azidomethyl)-3-iodobenzene for radiolabeling dendrimers. snmjournals.org

Table 4: Radiosynthesis of Azidomethyl-Containing Probes

| Precursor | Radionuclide | Product | Radiochemical Yield (RCY) | Method | Reference(s) |

| Azide-bearing diaryliodonium salt | ¹⁸F | [¹⁸F]1-(Azidomethyl)-4-fluorobenzene ([¹⁸F]2a) | ~40% | Single-step reaction with [¹⁸F]fluoride ion | nih.gov |

| Spiroiodine(III) precursor from 4-iodobenzyl azide | ¹⁸F | 4-[¹⁸F]Fluorobenzyl azide | 25% (uncorrected) | Spirocyclic hypervalent iodine(III)-mediated radiofluorination | google.com |

| Iodonium salt | ¹²⁵I | [¹²⁵I]-1-(Azidomethyl)-3-iodobenzene | N/A (Precursor synthesis yield: 73%) | Precursor synthesis for future radioiodination | snmjournals.org |

Integration into Materials Science and Functional Polymer Chemistry (e.g., Metal-Organic Frameworks)

The versatility of this compound extends into materials science and functional polymer chemistry. smolecule.combeilstein-journals.org The ability to participate in click chemistry makes it a valuable molecule for the surface modification of materials and the synthesis of complex polymer architectures. smolecule.commpg.de For example, the azide group can be used to anchor the molecule onto an alkyne-functionalized surface or polymer backbone. The exposed iodo group can then be used as a reactive site for further material functionalization, such as grafting other polymers or attaching specific molecules to tailor the material's properties. smolecule.comroutledge.com

This building block is also relevant to the construction of advanced porous materials like Metal-Organic Frameworks (MOFs). mun.ca MOFs are crystalline materials composed of metal ions or clusters connected by organic linker molecules. mun.ca By incorporating this compound or its derivatives as the organic linker, it is possible to introduce reactive azide or iodo groups into the pores of the MOF. This "post-synthetic modification" approach allows for the covalent attachment of functional molecules within the MOF structure, which can be used to enhance properties for applications in gas storage, catalysis, or chemical sensing. mun.ca The dual functionality provides a platform for creating multifunctional polymers and materials with precisely controlled structures and properties. beilstein-journals.orgmpg.de

Table 5: Applications in Materials and Polymer Science

| Application Area | Role of this compound | Key Reaction | Resulting Material/Function |

| Functional Polymers | Bifunctional monomer or initiator | Click Chemistry / Cross-Coupling | Polymers with tailored side-chain functionalities for applications like drug delivery. mpg.de |

| Surface Modification | Anchoring agent | Click Chemistry | Surfaces functionalized with reactive iodine sites for further modification. |

| Metal-Organic Frameworks (MOFs) | Functionalized organic linker | Solvothermal Synthesis / Post-Synthetic Modification | MOFs with reactive azide/iodo groups within the pores for catalysis or sensing. mun.ca |

Advanced Characterization and Spectroscopic Probes in Research on 1 Azidomethyl 4 Iodobenzene

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 1-(azidomethyl)-4-iodobenzene and for elucidating the mechanisms of reactions in which it participates. Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

In the ¹H NMR spectrum of this compound, the protons of the aromatic ring typically appear as two distinct doublets, a result of the disubstituted benzene (B151609) ring. The protons ortho to the iodophenyl group and those ortho to the azidomethyl group exhibit different chemical shifts due to the varying electronic environments. The methylene (B1212753) protons of the azidomethyl group (-CH₂N₃) characteristically present as a singlet.

The ¹³C NMR spectrum further confirms the structure with distinct signals for each carbon atom. The carbon atom attached to the iodine atom shows a characteristic chemical shift, as do the carbons of the aromatic ring and the methylene carbon of the azidomethyl group. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methylene carbon has been reported around a specific chemical shift value. scielo.br The analysis of these spectra is crucial for confirming the successful synthesis of the target molecule and for identifying the structures of products in subsequent reactions, such as in the formation of 1,2,3-triazole derivatives. semanticscholar.orgresearchgate.netresearchgate.net

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~7.70 | Doublet | ~8.4 | 2H, Aryl |

| ¹H | ~7.10 | Doublet | ~8.4 | 2H, Aryl |

| ¹H | ~4.35 | Singlet | - | 2H, -CH₂N₃ |

| ¹³C | ~138.0 | Singlet | - | Aryl C-I |

| ¹³C | ~136.0 | Singlet | - | Aryl C-CH₂ |

| ¹³C | ~130.0 | Singlet | - | Aryl CH |

| ¹³C | ~94.0 | Singlet | - | Aryl CH |

| ¹³C | ~54.0 | Singlet | - | -CH₂N₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying key functional groups within this compound and for monitoring the progress of its reactions. mt.com

The most prominent feature in the IR spectrum of an azide (B81097) is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group, which typically appears in the region of 2100 cm⁻¹. cas.czresearchgate.net The corresponding symmetric stretch is often weaker and appears at a lower frequency. cas.cz The presence of this intense peak is a clear indicator of the azido (B1232118) functional group. scielo.bracs.org Other characteristic bands include those for C-H stretching of the aromatic ring and the methylene group, as well as C=C stretching vibrations within the benzene ring.

Raman spectroscopy provides complementary information. mt.com While the azide asymmetric stretch is also observable in the Raman spectrum, other vibrations, such as those of the non-polar C-I bond, may be more prominent compared to the IR spectrum.

During chemical reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), IR spectroscopy is an effective tool for reaction monitoring. The disappearance of the characteristic azide peak at ~2100 cm⁻¹ and the appearance of new peaks corresponding to the newly formed triazole ring signify the progression and completion of the reaction.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Intensity |

| Azide (N₃) Asymmetric Stretch | ~2100 | IR | Strong, Sharp |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Medium to Weak |

| Methylene (CH₂) C-H Stretch | 2850-2960 | IR, Raman | Medium |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman | Medium to Strong |

| C-I Stretch | 500-600 | Raman | Strong |

Mass Spectrometry Techniques for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. scielo.br It also aids in structural elucidation through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (259.05 g/mol ). cymitquimica.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. rsc.org

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzyl (B1604629) azides involve the loss of a dinitrogen molecule (N₂), leading to the formation of a nitrene intermediate. For this compound, a significant fragment would likely correspond to the loss of N₂ (28 Da), resulting in an ion at m/z 231. Another characteristic fragmentation for benzene derivatives is the formation of a phenyl cation or related fragments. docbrown.info The presence of iodine is also notable due to its distinct isotopic pattern.

Mass spectrometry is also crucial for assessing the purity of the synthesized compound and for identifying byproducts in a reaction mixture. savemyexams.com

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [C₇H₆IN₃]⁺ | 259 | Molecular Ion (M⁺) |

| [C₇H₆IN]⁺ | 231 | Loss of N₂ |

| [C₆H₄I]⁺ | 203 | Loss of CH₂N₃ |

| [C₇H₆N₃]⁺ | 132 | Loss of I |

Advanced Spectroscopic Methods (e.g., Two-Dimensional Infrared Spectroscopy) for Probing Intramolecular Dynamics and Vibrational Energy Redistribution in Related Systems

While less commonly applied to routine characterization, advanced spectroscopic techniques like two-dimensional infrared (2D-IR) spectroscopy offer profound insights into the intramolecular dynamics of molecules like this compound. nih.gov 2D-IR spectroscopy can reveal couplings between different vibrational modes and track the flow of vibrational energy within a molecule on ultrafast timescales. acs.org

In systems containing an azido group, the strong azide stretch can serve as a sensitive vibrational reporter. researchgate.net Studies on related aromatic azides have used 2D-IR to investigate phenomena such as Fermi resonances, where the azide stretching mode couples with overtone or combination bands of other vibrations. researchgate.net This coupling can influence the azide's absorption lineshape and its vibrational lifetime.

For a molecule like this compound, 2D-IR could potentially be used to study the flow of vibrational energy from the azidomethyl group through the aromatic ring. acs.org This information is crucial for understanding the fundamental photochemistry and reactivity of such compounds, as intramolecular vibrational energy redistribution (IVR) can play a significant role in determining reaction pathways and rates. researchgate.netacs.org While specific 2D-IR studies on this compound are not widely reported, research on similar molecules like para-(azidomethyl)benzonitrile demonstrates the power of this technique to elucidate energy transfer pathways through an aromatic scaffold. acs.org

Computational and Theoretical Chemistry Studies of 1 Azidomethyl 4 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(azidomethyl)-4-iodobenzene. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

The electronic structure is characterized by the presence of two key functional groups attached to the benzene (B151609) ring: the azidomethyl group (-CH2N3) and the iodine atom. The azide (B81097) group is a 1,3-dipole, and its reactivity is largely defined by the nature of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations can map the electron density and locate these orbitals, which are crucial for predicting how the molecule will interact with other reagents. For instance, in cycloaddition reactions, the energies and shapes of the FMOs of the azide and the alkyne dipolarophile determine the reaction's feasibility and regioselectivity.

The reactivity of the compound is also influenced by the strong electron-withdrawing nature of the iodine atom and the azido (B1232118) group. This affects the electron distribution in the benzene ring and the benzylic carbon. Theoretical calculations can quantify these effects through population analysis, which assigns partial charges to each atom. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack. For example, the iodine atom can be a site for nucleophilic substitution reactions. smolecule.com

Furthermore, DFT methods are used to calculate key quantum chemical parameters that correlate with reactivity. These parameters are often used in studies of similar organic molecules to predict their behavior in various chemical environments, such as in the development of corrosion inhibitors where the molecule's ability to adsorb onto a metal surface is critical. semanticscholar.orgdntb.gov.ua

Table 1: Calculated Quantum Chemical Properties of Related Azide Compounds (Note: Data for the specific target compound is not readily available in the cited literature; this table represents typical parameters calculated for similar azide-containing organic molecules.)

| Parameter | Description | Typical Calculated Value Range |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | 4.0 to 5.5 |

| Dipole Moment (Debye) | Measure of molecular polarity | 2.0 to 4.0 |

| Mulliken Charges | Partial charges on specific atoms (e.g., N, I) | Varies based on atom and method |

These values are illustrative and derived from general knowledge of DFT calculations on similar functionalized benzenes.

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Advanced computational modeling is a powerful tool for mapping out the step-by-step mechanisms of reactions involving this compound. This is particularly valuable for complex, multi-step processes like the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition. researchgate.netmdpi.com

By modeling the reaction pathway, chemists can:

Identify Intermediates and Transition States: Computational methods can calculate the geometries and energies of all species along the reaction coordinate, including short-lived intermediates and high-energy transition states. For the CuAAC reaction, this would involve modeling the interaction of the azide with the copper catalyst and the subsequent reaction with the alkyne.

Calculate Activation Barriers: The energy difference between the reactants and the transition state, known as the activation energy or barrier, determines the rate of a reaction. Theoretical calculations can provide these values, allowing for the comparison of different possible mechanistic pathways. A lower activation barrier indicates a more favorable pathway.

Understand the Role of Catalysts: Modeling can clarify the precise role of a catalyst, such as Cu(I), in lowering the activation energy. It can show how the catalyst interacts with the reactants to facilitate bond breaking and formation.

Predict Regio- and Stereoselectivity: In reactions where multiple products are possible, computational modeling can predict which isomer is more likely to form by comparing the activation energies of the different pathways leading to each product.

While specific mechanistic studies for this compound are not extensively detailed in the provided search results, the principles are well-established. For example, studies on other organic azides show that the reaction mechanism can involve radical pathways, which can be investigated computationally by modeling the stability and reactivity of potential radical intermediates. acs.org

Simulation of Spectroscopic Properties and Vibrational Dynamics

Computational chemistry allows for the simulation of various spectroscopic properties, which is crucial for the characterization and identification of this compound and its reaction products. mdpi.com By calculating these properties and comparing them to experimental data, researchers can confirm the structure and purity of their synthesized compounds.

NMR Spectroscopy: Quantum-chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecular structure. researchgate.net These predicted spectra can be compared with experimental ones to confirm structural assignments. For example, in the synthesis of triazoles from this compound, the calculated chemical shifts for the protons and carbons of the newly formed triazole ring help to unequivocally establish its formation. mdpi.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. Each frequency corresponds to a specific type of bond stretching, bending, or wagging. The azide group (N₃) has a very strong and characteristic asymmetric stretching vibration that appears in a specific region of the IR spectrum (around 2100 cm⁻¹). rsc.org Simulating the IR spectrum helps in assigning the observed experimental peaks to specific molecular motions, confirming the presence of key functional groups.

Vibrational Dynamics: Beyond simple frequency prediction, computational studies can explore the dynamics of molecular vibrations. This includes understanding how energy flows through the molecule following vibrational excitation, which can be important in studying reaction dynamics and energy transfer processes.

Table 2: Key Spectroscopic Data for this compound and Related Structures

| Spectroscopic Technique | Functional Group/Atom | Characteristic Signal/Region | Source |

| IR Spectroscopy | Azide (N₃) stretch | ~2100 cm⁻¹ | rsc.org |

| ¹H-NMR Spectroscopy | Methylene (B1212753) protons (-CH₂N₃) | ~4.4 ppm (in CDCl₃) | rsc.org |

| ¹H-NMR Spectroscopy | Aromatic protons (ortho to I) | ~7.7 ppm (in CDCl₃) | rsc.org |

| ¹³C-NMR Spectroscopy | Triazole CH | ~123-125 ppm | mdpi.com |

| ¹³C-NMR Spectroscopy | Triazole quaternary C | ~142-144 ppm | mdpi.com |

Note: NMR data for the triazole ring is from products formed from this compound.

Conformational Analysis and Intermolecular Interactions of the Compound

The three-dimensional shape (conformation) of this compound and how it interacts with other molecules are critical to its reactivity and physical properties.

Conformational Analysis: The molecule is not entirely rigid. There is rotational freedom around the C(aryl)-C(methylene) single bond and the C(methylene)-N(azide) single bond. Conformational analysis, performed using computational methods, involves mapping the potential energy surface of the molecule as these bonds are rotated. This identifies the most stable, low-energy conformations that the molecule is likely to adopt. Understanding the preferred conformation is essential because the molecule's shape can influence its ability to fit into the active site of a catalyst or to approach another reactant in a sterically favorable way. Studies on similar, more complex molecules show that locking a molecule into a specific conformation can drastically alter its biological activity or reactivity. nih.gov

Intermolecular Interactions: Computational studies can also model the noncovalent interactions between molecules of this compound or between it and other molecules (e.g., solvent, reactants). These interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds or halogen bonds, govern the compound's physical state (solid, liquid, gas), melting/boiling points, and solubility. The azide group itself can participate in weak intermolecular contacts that help stabilize crystal structures. rsc.org In the context of its use in synthesis, understanding how it interacts with solvents and catalysts at an intermolecular level can provide insights into reaction kinetics and outcomes. researchgate.net

Future Perspectives and Emerging Research Avenues for 1 Azidomethyl 4 Iodobenzene

Exploration of Undiscovered Reactivity Modes and Novel Transformations

While the azide (B81097) and iodide moieties are often reacted sequentially, future research will likely focus on harnessing their combined reactivity in novel tandem, cascade, or multicomponent reactions. This approach allows for the rapid construction of complex molecular architectures from a single, versatile starting material.

One promising area is the exploration of tandem radical cyclizations . Research on related iodoaryl azides has demonstrated that radical cascades can be initiated to form complex heterocyclic systems. rsc.org For 1-(azidomethyl)-4-iodobenzene, this could involve an initial radical generation at the carbon-iodine bond, followed by a series of intramolecular cyclizations and interactions with the azido (B1232118) group. Such pathways could lead to the synthesis of novel spirocyclic or fused-ring systems, which are valuable scaffolds in drug discovery.

Another emerging frontier is the use of this compound in photocatalytic transformations . Visible-light photocatalysis offers mild and selective methods for activating both aryl iodides and organic azides. beilstein-journals.orgd-nb.infobeilstein-journals.orgnih.gov Future studies could explore dual activation, where distinct photocatalytic cycles engage both the aryl iodide and the azide group simultaneously or sequentially in a one-pot process. For example, a photocatalytically generated aryl radical from the C-I bond could participate in a coupling reaction, while the azide is activated for a separate transformation, such as C-H amination or cycloaddition, all within a single reaction vessel. nih.gov

Furthermore, the development of novel multicomponent reactions centered around this scaffold is a key area for growth. By designing reactions that leverage both the electrophilic character of the iodine-bound carbon and the 1,3-dipolar nature of the azide, chemists can invent new ways to rapidly build molecular diversity. This could involve palladium-catalyzed tandem processes where the aryl iodide undergoes carbonylation or other cross-coupling reactions, followed by an in-situ 'click' reaction of the azide. scitube.io

| Potential Reaction Type | Key Reactive Intermediates | Potential Products |

| Tandem Radical Cyclization | Aryl radical, Nitrogen-centered radical | Spirocycles, Fused heterocycles |

| Dual Photocatalytic Activation | Aryl radical, Nitrene/Azidyl radical | Complex polyfunctional molecules |

| Multicomponent Reactions | Organometallic species, 1,3-dipole | Densely functionalized heterocycles |

Development of Greener Synthetic Routes and Sustainable Methodologies

The conventional synthesis of this compound often involves sodium azide, a reagent known for its high toxicity and explosive potential. wikipedia.org A significant future direction is the development of safer and more environmentally friendly synthetic methods.

Alternative Azidating Agents: Research into safer azide sources is paramount. Diazo-transfer reagents like imidazole-1-sulfonyl azide and its derivatives are emerging as valuable alternatives to sodium azide for converting amines or alcohols to azides under milder and safer conditions. acs.orgacs.org Another approach involves using more soluble and less shock-sensitive azide sources like tetrabutylammonium (B224687) azide (TBAA) in continuous-flow systems, which can improve safety and handling. nih.govbeilstein-archives.org

Greener Reaction Conditions: The use of sustainable solvents and energy sources is another key aspect. Studies have shown that copper-catalyzed azide-alkyne cycloadditions (CuAAC) can be performed efficiently in greener solvents like water, glycerol, or polyethylene (B3416737) glycol (PEG). mdpi.comresearchgate.net Microwave-assisted synthesis has also been demonstrated to significantly reduce reaction times and improve yields for the formation of triazoles from benzyl (B1604629) azides. mdpi.com Future work will likely adapt these green conditions to the synthesis of this compound itself, for instance, by performing the nucleophilic substitution of 1-bromomethyl-4-iodobenzene in an aqueous medium using a phase-transfer catalyst. researchgate.netresearchgate.net

Biocatalysis: A revolutionary approach lies in the field of biocatalysis. Engineered nonheme iron enzymes have been repurposed to catalyze radical-relay C-H azidation, offering a new-to-nature pathway for forming C-N bonds. nih.govelsevierpure.com Furthermore, cooperative photometallobiocatalysis, which combines an enzyme with a photocatalyst, has been used for the enantioconvergent synthesis of organic azides from radical precursors. chemrxiv.org Applying these cutting-edge biocatalytic methods could lead to highly selective and sustainable routes to chiral derivatives of this compound.

| Greener Approach | Example Reagent/Condition | Key Advantage |

| Safer Azide Source | Imidazole-1-sulfonyl azide | Reduced explosion hazard |

| Sustainable Solvents | Water, Glycerol, PEG | Reduced environmental impact |

| Energy Efficiency | Microwave irradiation | Shorter reaction times, higher yields |

| Biocatalysis | Engineered nonheme iron enzymes | High selectivity, sustainable catalyst |

Design of Novel Catalytic Systems for Transformations Involving this compound

While copper catalysts are the workhorses for the 'click' reaction of the azide group, future research will focus on developing novel catalytic systems that offer expanded scope, different reactivity, or enhanced efficiency.

Alternative Metal Catalysts: Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a significant alternative to CuAAC, as it regioselectively produces 1,5-disubstituted triazoles, which are complementary to the 1,4-isomers formed with copper. researchgate.netacs.org Iridium complexes have also been investigated for similar transformations. d-nb.infonih.govrsc.org The development of more active and robust ruthenium and iridium catalysts will provide chemists with greater control over the triazole substitution pattern, expanding the library of accessible compounds from this compound.

Photoredox Catalysis: As mentioned, photoredox catalysis is a powerful tool. Novel photocatalysts based on abundant metals like copper are being developed for a range of transformations, including the reduction of aryl iodides and azide photosensitization. beilstein-journals.org These systems operate under mild conditions using visible light as the energy source and can enable transformations that are difficult to achieve with traditional thermal methods. Future work could involve designing a single photocatalyst capable of mediating reactions at both the azide and iodide centers.

Multifunctional Heterogeneous Catalysts: The immobilization of catalytic species onto solid supports is a key strategy for improving sustainability through catalyst recycling. Emerging research focuses on creating bifunctional or multifunctional heterogeneous catalysts . bohrium.comchinesechemsoc.orgresearchgate.netresearchgate.netacs.org For this compound, one could envision a catalyst featuring palladium nanoparticles (for activating the aryl iodide in cross-coupling reactions) and copper species (for catalyzing the click reaction) co-immobilized on a single support like a metal-organic framework (MOF) or magnetic nanoparticles. Such catalysts would be ideal for promoting tandem reactions in a single pot with easy catalyst recovery and reuse.

| Catalytic System | Key Feature | Potential Application for this compound |

| Ruthenium/Iridium Catalysts | 1,5-Regioselectivity in cycloadditions | Synthesis of novel triazole isomers |

| Photoredox Catalysts | Mild, light-driven activation | Dual activation of C-I and azide groups |

| Multifunctional Nanoparticles | Co-localized catalytic sites | One-pot tandem cross-coupling and click reactions |

Integration into Automated Synthesis and Flow Chemistry Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production requires robust, safe, and scalable methods. Automated synthesis and continuous-flow chemistry are key enabling technologies for achieving this.

Flow Chemistry for Enhanced Safety and Scalability: The use of organic azides and other potentially energetic intermediates poses significant safety risks in large-scale batch reactors. Continuous-flow systems mitigate these risks by handling only small volumes of reactive material at any given time within a confined and controlled environment. rsc.orgscitube.ionih.govnih.govrsc.orgrsc.orgorganic-chemistry.org Flow chemistry has been successfully applied to the synthesis of organic azides and their subsequent conversion to triazoles, often with reduced reaction times and improved yields. rsc.orgnih.govnih.govrsc.org The synthesis of this compound and its subsequent transformations are prime candidates for adaptation to flow platforms, which would enable safer, on-demand production. d-nb.infobeilstein-journals.orgnih.gov

Automated Synthesis Platforms: The development of automated synthesis platforms, which use pre-packed capsules of reagents, offers a paradigm shift in how organic molecules are prepared. nih.govacs.orgacs.orgsynplechem.com Recent work has demonstrated the safe, automated synthesis of organic azides from primary amines using capsules containing a diazo-transfer agent. acs.orgacs.org This technology could be readily adapted for the on-demand synthesis of this compound or its derivatives. Furthermore, these automated systems can perform multi-step sequences, for example, by first synthesizing the azide in one capsule-based step and then performing a CuAAC reaction in a subsequent automated step without manual intervention or isolation of the hazardous intermediate. synplechem.com This high degree of automation and containment makes it an exceptionally promising avenue for future research and application.

| Technology | Key Benefit | Application to this compound |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control | On-demand, large-scale production of the compound and its triazole derivatives. |

| Automated Capsule Synthesis | Minimized handling of hazardous reagents, reproducibility | Safe, hands-free synthesis of the azide and its direct use in subsequent reactions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Azidomethyl)-4-iodobenzene, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 4-iodobenzyl halides with sodium azide. For example, this compound can be generated in situ from 4-iodobenzyl bromide and NaN₃ in a polar solvent (e.g., DMF) at 60–80°C for 6–12 hours. Purity (>95%) is achieved through column chromatography (silica gel, hexane/ethyl acetate eluent) and confirmed via HPLC or GC-MS .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane/EtOAc). Avoid excess NaN₃ to minimize byproducts like nitriles.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm azide (-N₃) and iodobenzene substituents. For ¹H NMR, expect signals at δ 4.3–4.5 ppm (CH₂N₃) and aromatic protons at δ 7.1–7.6 ppm .

- IR Spectroscopy : Detect the azide stretch at ~2100 cm⁻¹ .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ at m/z 273.08 (C₇H₇IN₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound?

- Experimental Design :

- Catalyst System : Use CuI (5 mol%) with TBTA (ligand) in DMF/H₂O (3:1) at 25–50°C .

- Kinetic Analysis : Monitor triazole formation via in situ FTIR or UV-Vis to track azide consumption.

- Challenges : Iodine substituents may reduce catalytic efficiency; optimize ligand-to-copper ratios to mitigate steric hindrance .

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure) of halogenated benzene derivatives?

- Data Reconciliation :

- Vapor Pressure Measurement : Apply diaphragm manometry or torsion mass-loss effusion (as used for 1-chloro-4-iodobenzene) to minimize experimental error .

- Error Analysis : Differentiate systematic errors (e.g., temperature calibration) vs. random errors (e.g., sample impurities). For this compound, estimate ΔsubG° using group contribution methods, accounting for -N₃ and -I substituent effects .

Q. What strategies enhance the stability of this compound in long-term storage?

- Stability Protocols :

- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation and azide decomposition .

- Decomposition Monitoring : Track azide integrity via periodic IR analysis. If degradation exceeds 5%, repurify via flash chromatography .

Applications in Drug Development

Q. How does this compound serve as a bifunctional linker in PROTACs or bioconjugates?

- Functionalization Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |